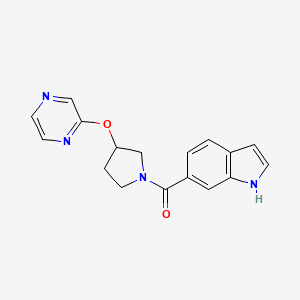

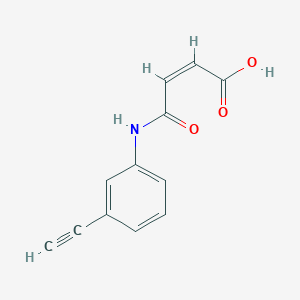

![molecular formula C12H21BO3 B2741102 4,4,5,5-四甲基-2-(3-氧代-双环[4.1.0]庚烷-6-基)-1,3,2-二氧硼杂环戊烷 CAS No. 2374751-49-0](/img/structure/B2741102.png)

4,4,5,5-四甲基-2-(3-氧代-双环[4.1.0]庚烷-6-基)-1,3,2-二氧硼杂环戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane” is a boronic ester derivative. Boronic esters are compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the corresponding alcohol with a boronic acid or boronate ester . The exact conditions would depend on the specific reactants used .Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a seven-membered ring (the 3-oxabicyclo[4.1.0]heptan-6-yl group), along with a boronate ester group . The presence of the tetramethyl groups suggests that the compound may be sterically hindered .Chemical Reactions Analysis

As a boronic ester, this compound would be expected to undergo reactions typical of this class of compounds. This could include Suzuki-Miyaura cross-coupling reactions, which involve the reaction of the boronic ester with a halide or pseudohalide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Boronic esters are generally stable compounds, but they can decompose if heated or exposed to moisture .科学研究应用

合成和化学应用

硼代降冰片烯衍生物4,4,5,5-四甲基-2-(3-氧杂双环[4.1.0]庚烷-6-基)-1,3,2-二氧杂硼烷已被用于合成硼代降冰片烯,它们可作为通用的构件。这些化合物与分子太阳能热(MOST)能量存储系统特别相关。该化合物在Pd催化的铃木-宫浦偶联反应中显示出潜力,为新型单取代2-(1-萘基)降冰片烯衍生物提供了一条途径。这些衍生物在照射下可以转化为相应的四环烷,并且可以通过热处理实现反反应(Schulte & Ihmels, 2022)。

硅基药物和香料合成该化合物是合成具有生物活性的5,8-二硅-5,6,7,8-四氢萘衍生物的关键构件。它对于开发新的合成途径至关重要,例如类视黄醇激动剂二硅-贝沙罗汀(Büttner et al., 2007)。

Pd催化的硼化该化合物在芳基溴化物的Pd催化硼化中发挥了重要作用。此过程涉及使用2,2'-双(1,3,2-苯二氧杂硼烷)和二茂钾,特别是在带有磺酰基的芳基溴化物的硼化中显示出效果。事实证明,这种方法比使用二茂硼烷或双(二茂硼烷)硼酸酯的常规Pd催化硼化更有效(Takagi & Yamakawa, 2013)。

材料科学与技术

用于液晶显示技术的含硼聚烯烃该化合物已用于合成新型含硼芪类衍生物。这些化合物是用于液晶显示(LCD)技术的新材料的潜在中间体。它们在神经退行性疾病疗法中也具有应用前景(Das et al., 2015)。

晶体结构和振动性质研究已对各种衍生物的晶体结构和振动性质进行了全面研究。这些研究涉及光谱(FT-IR、1H NMR、13C NMR 和 MS)和 X 射线衍射。密度泛函理论 (DFT) 计算已用于比较分析,提供了对分子结构和动力学的见解(Wu et al., 2021)。

作用机制

Target of Action

The primary targets of 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane are protein phosphatases . These enzymes play a crucial role in cellular processes such as cell growth and division .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition prevents the formation of active transcription factors essential for gene expression .

Biochemical Pathways

The compound affects the protein phosphorylation pathway, which is a critical regulatory mechanism in cells . The inhibition of protein phosphatases disrupts this pathway, leading to changes in cellular processes .

Result of Action

The molecular and cellular effects of the compound’s action are related to its inhibitory effect on protein phosphatases . By inhibiting these enzymes, the compound can alter cellular processes, potentially leading to changes in cell growth and division .

安全和危害

未来方向

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BO3/c1-10(2)11(3,4)16-13(15-10)12-5-6-14-8-9(12)7-12/h9H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEKGAUQXFJQQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C23CCOCC2C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Chlorophenyl)-6-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-methoxypyridine-3-carbonitrile](/img/structure/B2741026.png)

![N-(3-((1R,5S)-4'-cyclopropyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl)-1-phenylpropyl)-4-methylpiperazine-1-carboxamide](/img/structure/B2741034.png)

![1-Iodo-3-(4-methoxybutyl)bicyclo[1.1.1]pentane](/img/structure/B2741035.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2741039.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]-2-(5-methylthiophen-2-yl)acetamide](/img/structure/B2741040.png)

![1-(3-ethylphenyl)-5-pyridin-3-yl-N-[2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2741042.png)